molecular formula C13H24N2O B5652638 4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde

4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde

Cat. No.: B5652638
M. Wt: 224.34 g/mol
InChI Key: QCNZNPRPKZASRM-UHFFFAOYSA-N
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Description

4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 4-ethylcyclohexyl group and an aldehyde functional group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylcyclohexylamine with piperazine in the presence of a suitable catalyst. The resulting intermediate is then subjected to oxidation to introduce the aldehyde functional group.

  • Step 1: Formation of Intermediate

      Reactants: 4-ethylcyclohexylamine, piperazine

      Catalyst: Palladium on carbon (Pd/C)

      Solvent: Ethanol

      Conditions: Reflux for 6 hours

  • Step 2: Oxidation to Aldehyde

      Reactants: Intermediate from Step 1, oxidizing agent (e.g., pyridinium chlorochromate)

      Solvent: Dichloromethane

      Conditions: Room temperature, 4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature

    Reduction: Sodium borohydride, methanol, room temperature

    Substitution: Alkyl halides, acetone, reflux

Major Products Formed

    Oxidation: 4-(4-Ethylcyclohexyl)piperazine-1-carboxylic acid

    Reduction: 4-(4-Ethylcyclohexyl)piperazine-1-methanol

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Chemistry: The compound is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The piperazine ring may also interact with receptors and ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylcyclohexyl)piperazine-1-carbaldehyde
  • 4-(4-Propylcyclohexyl)piperazine-1-carbaldehyde
  • 4-(4-Butylcyclohexyl)piperazine-1-carbaldehyde

Uniqueness

4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

4-(4-ethylcyclohexyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-2-12-3-5-13(6-4-12)15-9-7-14(11-16)8-10-15/h11-13H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNZNPRPKZASRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)N2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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